3,4-Difluorobenzohydrazide
Overview
Description
3,4-Difluorobenzohydrazide is a useful research compound. Its molecular formula is C7H6F2N2O and its molecular weight is 172.13 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Antiproliferative Activity
- Study 1: Synthesis of fluorinated Schiff bases derived from 1,2,4-triazoles using 2,6-difluorobenzohydrazide was studied. These compounds showed significant antiproliferative effects against several human cancer cell lines (Kumar, Mohana, & Mallesha, 2013).
Antimycobacterial Activity
- Study 2: A series of 4-fluorophenylhydrazide derivatives were synthesized to evaluate their antimycobacterial activity against Mycobacterium tuberculosis, with some showing high inhibitory activity (Koçyiğit-Kaymakçıoğlu et al., 2009).
Structural Characterization of Isoniazid Derivatives
- Study 3: The structure of isoniazid derivatives, including 2,4-difluoro-N'-isonicotinoylbenzohydrazide, was analyzed, revealing significant distortions in crystal structures due to polar and electrostatic interactions (Silva et al., 2006).
Electrochemistry of Ionic Liquids
- Study 4: Investigation into the electrochemistry of 1-Butyl-3-methyl-1H-imidazolium Tetrafluoroborate Ionic Liquid, a related compound, was conducted (Xiao & Johnson, 2003).
Quantum Chemical Analysis
- Study 5: Quantum chemical studies were carried out on 4-hydroxybenzohydrazide and 4-aminobenzohydrazide to understand electronic properties (Arjunan et al., 2013).
Theoretical Study on Benzimidazole Derivatives
- Study 6: Theoretical study of benzimidazole derivatives, including their potential as corrosion inhibitors, was conducted (Obot & Obi-Egbedi, 2010).
Mechanism of Action
Mode of Action
It is known that benzohydrazides can interact with biological targets through hydrogen bonding and other intermolecular forces . The presence of the fluorine atoms in 3,4-Difluorobenzohydrazide may influence its interaction with its targets, potentially altering the resulting changes .
Pharmacokinetics
The presence of fluorine atoms in the compound may influence its pharmacokinetic properties, potentially affecting its bioavailability .
Result of Action
It is possible that this compound could induce changes in cellular function or signaling pathways, depending on its specific targets .
Action Environment
The action, efficacy, and stability of this compound could be influenced by various environmental factors. These could include the pH of the environment, the presence of other molecules or compounds, and the specific conditions within the cell or organism
Safety and Hazards
3,4-Difluorobenzohydrazide is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It is classified as a flammable liquid, skin corrosive/irritant, serious eye damage/eye irritant, and specific target organ toxicant (single exposure) with the target organ being the respiratory system .
Future Directions
Properties
IUPAC Name |
3,4-difluorobenzohydrazide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F2N2O/c8-5-2-1-4(3-6(5)9)7(12)11-10/h1-3H,10H2,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILZMPXWYANDHDC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)NN)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6F2N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60371708 | |
Record name | 3,4-difluorobenzohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60371708 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
229957-07-7 | |
Record name | 3,4-difluorobenzohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60371708 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,4-Difluorobenzoic acid hydrazide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.